molecular formula C15H12N2O2 B2505365 N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide CAS No. 176693-70-2

N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No.: B2505365
CAS No.: 176693-70-2
M. Wt: 252.273
InChI Key: NRDUXNCIVBNURM-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Mechanism of Action

Target of Action

N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide is a synthetic compound that has been studied for its potential biological activities Similar compounds have been found to exhibit antibacterial properties , suggesting that the targets could be bacterial proteins or enzymes essential for bacterial growth and survival.

Mode of Action

Based on the antibacterial activity of similar compounds , it can be hypothesized that this compound may interfere with bacterial cell wall synthesis or protein production, leading to bacterial growth inhibition.

Biochemical Pathways

Given the antibacterial activity of similar compounds , it can be inferred that this compound may affect pathways related to bacterial cell wall synthesis or protein production.

Pharmacokinetics

A study on similar compounds suggests that they have a favorable pharmacokinetic profile .

Result of Action

Similar compounds have been found to exhibit antibacterial activity , suggesting that this compound may lead to bacterial growth inhibition at the cellular level.

Preparation Methods

The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . One specific method involves refluxing an equimolar mixture of 2-(benzo[d]oxazol-2-yl)aniline and acetic anhydride .

Chemical Reactions Analysis

N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the benzoxazole ring .

Comparison with Similar Compounds

N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10(18)16-12-7-3-2-6-11(12)15-17-13-8-4-5-9-14(13)19-15/h2-9H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDUXNCIVBNURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound was prepared in a multistep synthesis employing Scheme 3, as described: A suspension of 2-aminophenol (5.0 g, 45.81 mmol) and 2-nitrobenzaldehyde (6.92 g, 45.81 mmol) in cyclohexane (200 mL) was heated to reflux using a Dean-Stark apparatus to remove water for 5 h. The reaction mixture was concentrated in vacuo to yield bright yellow crystals of the corresponding imine (10.71 g, 97% yield). To a solution of this imine (7.88 g, 32.56 mmol) in CH2Cl2 (200 mL) was added Ag2O (9.05 g, 39.07 mmol) and the reaction mixture was allowed to stir at RT overnight. The solvent was removed in vacuo to yield a solid shown to be the 2-(2-nitrophenyl) benzoxazole. This product was then suspended in ethanol (200 mL) with PtO2 (0.3 g) and charged with H2 (60 psi). The reaction mixture was allowed to shake on a Parr apparatus for 3 h. This was filtered through celite and the filtrate was removed in vacuo to yield a yellow solid. 1H NMR showed this to be the desired 2-(2-aminophenyl) benzoxazole, 3.85 g. This was acetylated according to General Procedure A and purified by recrystallization from cyclohexane/ethyl acetate, m.p. 125°-128° C.; 1H NMR (300 MHz, DMSO-d6) δ11.48 (s, 1H), 8.54 (d, J=9 Hz, 1H), 8.13 (dd, J=1.5, 9 Hz, 1H), 7.80-7.75 (m, 2H), 7.57 (m, 1H), 7.45 (m, 2H), 7.25 (t, J=9 Hz, 1H), 2.23 (s, 3H); 13C NMR (75 MHz, DMSO-d6) δ5 168.79, 161.46, 148.92, 140.39, 138.59, 132.89, 128.62, 126.18, 125.28, 123.37, 120.29, 119.83, 113.05, 111.07, 25.15; IR (KBr) 3270, 1685, 1540, 1240, 750 cm-1 ; MS (DCI) m/e MH+ =253; Analysis calc' d for C15H12N2O2 : C, 71.42; H, 4.79; N, 11.10; found: C, 71.24; H, 5.14;N, 10.76.
[Compound]
Name
imine
Quantity
7.88 g
Type
reactant
Reaction Step One
[Compound]
Name
Ag2O
Quantity
9.05 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Five

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